3-Bromo-2-Methoxyaniline hydrochloride
Overview
Description
3-Bromo-2-Methoxyaniline hydrochloride: is an organic compound with the molecular formula C7H9BrClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-Methoxyaniline hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 2-Methoxyaniline. The reaction typically proceeds as follows:
Dissolve 2-Methoxyaniline: in a suitable solvent such as ethanol or chloroform.
Add bromine: slowly to the solution while maintaining the temperature at around 0-5°C.
Stir the reaction mixture: for a specific period, usually 1-2 hours, to ensure complete bromination.
Isolate the product: by filtration and recrystallization to obtain pure 3-Bromo-2-Methoxyaniline.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-Methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
3-Bromo-2-Methoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-Methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
- **4-B
2-Bromo-3-Methoxyaniline: Similar structure but with different substitution pattern.
3-Fluoro-2-Methoxyaniline: Fluorine atom instead of bromine.
Properties
IUPAC Name |
3-bromo-2-methoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIGFFVDWGVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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